molecular formula C5H11Br2N B13512835 1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide

1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide

Cat. No.: B13512835
M. Wt: 244.96 g/mol
InChI Key: WIUBBCHTAFOQON-UHFFFAOYSA-N
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Description

1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide is a chemical compound that features a bromocyclobutyl group attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide typically involves the bromination of cyclobutylmethanamine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination of the cyclobutyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The hydrobromide salt is then formed by reacting the brominated product with hydrobromic acid.

Chemical Reactions Analysis

Types of Reactions

1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding cyclobutyl ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclobutylmethanamine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include azido-cyclobutylmethanamine, thiocyanato-cyclobutylmethanamine, and various substituted amines.

    Oxidation Reactions: Products include cyclobutyl ketones and aldehydes.

    Reduction Reactions: The primary product is cyclobutylmethanamine.

Scientific Research Applications

1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide involves its interaction with specific molecular targets. The bromocyclobutyl group can undergo nucleophilic substitution, leading to the formation of various biologically active compounds. These compounds can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1r,3r)-3-Methanesulfonylcyclobutyl]methanamine hydrochloride
  • tert-Butyl N-[(1r,3r)-3-bromocyclobutyl]carbamate
  • 4-(Trifluoromethyl)benzylamine

Uniqueness

1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide is unique due to its bromocyclobutyl group, which imparts distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new chemical entities and therapeutic agents.

Properties

Molecular Formula

C5H11Br2N

Molecular Weight

244.96 g/mol

IUPAC Name

(3-bromocyclobutyl)methanamine;hydrobromide

InChI

InChI=1S/C5H10BrN.BrH/c6-5-1-4(2-5)3-7;/h4-5H,1-3,7H2;1H

InChI Key

WIUBBCHTAFOQON-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1Br)CN.Br

Origin of Product

United States

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